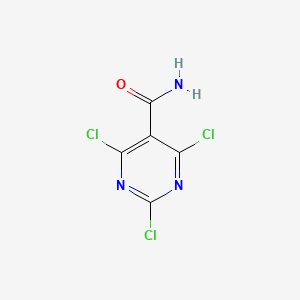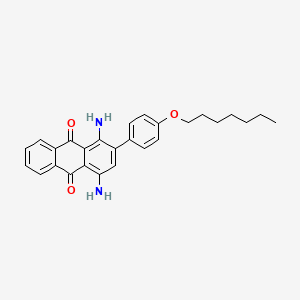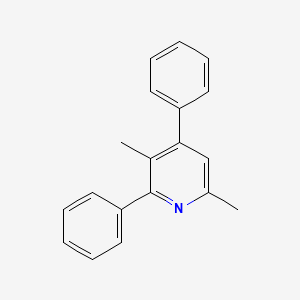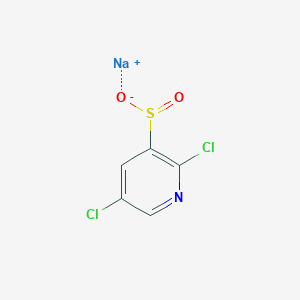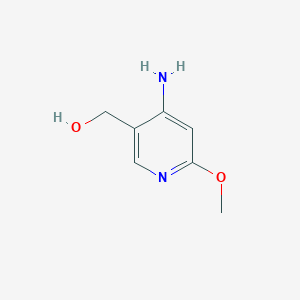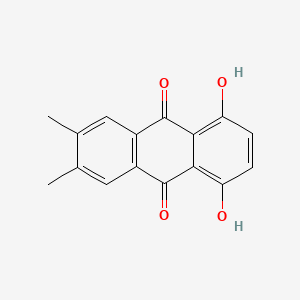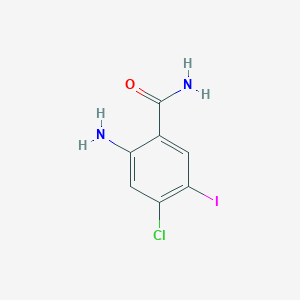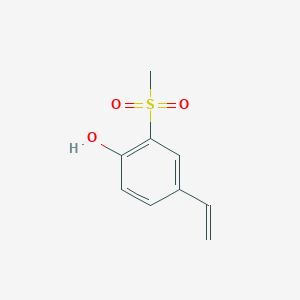
Phenol,4-ethenyl-2-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-ethenyl-2-(methylsulfonyl)- is an organic compound with the molecular formula C9H10O3S It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an ethenyl group, and the hydrogen atom at the ortho position is replaced by a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-ethenyl-2-(methylsulfonyl)- can be achieved through several methods. One common approach involves the sulfonation of 4-ethenylphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of phenol, 4-ethenyl-2-(methylsulfonyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often obtained through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-ethenyl-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 4-ethenyl-2-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenol, 4-ethenyl-2-(methylsulfonyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to interact with microbial cell membranes can contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-ethyl-2-(methylsulfonyl)-
- Phenol, 4-methyl-2-(methylsulfonyl)-
- Phenol, 4-ethenyl-2-(sulfonyl)-
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-ethenyl-2-methylsulfonylphenol |
InChI |
InChI=1S/C9H10O3S/c1-3-7-4-5-8(10)9(6-7)13(2,11)12/h3-6,10H,1H2,2H3 |
InChI Key |
JZJSCUHYOYXYTL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


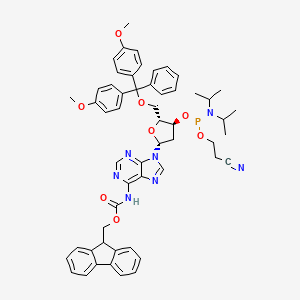
![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)

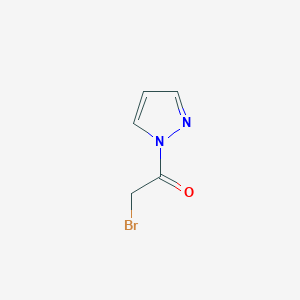
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
